Fmoc-Inp-OH
Overview
Description
Fmoc-Inp-OH: , also known as 1-fluorenylmethyloxycarbonyl-piperidine-4-carboxylic acid, is a derivative of piperidine. It is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl group is a base-labile protecting group that can be easily removed under mild conditions, making it highly valuable in organic synthesis .
Mechanism of Action
Target of Action
Fmoc-Inp-OH, also known as FMOC-ISONIPECOTIC ACID, is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups present in the peptide chain .
Mode of Action
This compound interacts with its targets (amine groups) through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a Fmoc carbamate , which serves to protect the amine group during peptide synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .
Result of Action
The primary result of this compound’s action is the protection of amine groups during peptide synthesis . This allows for the selective addition of amino acids to the peptide chain without unwanted side reactions . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Fmoc group is base-labile , meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The temperature and pH of the environment can also influence the efficiency of the Fmoc protection and deprotection processes .
Biochemical Analysis
Biochemical Properties
Fmoc-Inp-OH interacts with various enzymes, proteins, and other biomolecules . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The interactions of this compound are driven by the hydrophobic and π-π stacking interactions of the fluorenyl rings .
Cellular Effects
It is known that certain types of Fmoc-modified biomolecules can discourage cell adhesion and slow down cell growth .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
It is known that the Fmoc group allows for rapid and efficient synthesis of peptides, including ones of significant size and complexity .
Metabolic Pathways
The metabolic pathways involving this compound are complex and involve interactions with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of Fmoc-Inp-OH typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The fluorenylmethyloxycarbonyl group is rapidly removed by base, typically using piperidine in N,N-dimethylformamide.
Substitution Reactions: The compound can undergo substitution reactions where the fluorenylmethyloxycarbonyl group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Piperidine: Used for the deprotection of the fluorenylmethyloxycarbonyl group.
N,N-Dimethylformamide: Common solvent used in the deprotection process.
Major Products:
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: The compound is used in the development of peptide-based drugs, where precise control over the synthesis process is crucial.
Industry:
Comparison with Similar Compounds
Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate): Used for introducing the fluorenylmethyloxycarbonyl group.
Fmoc-Cl (fluorenylmethyloxycarbonyl chloride): Another reagent used for Fmoc protection.
Uniqueness: Fmoc-Inp-OH is unique due to its specific structure, which includes a piperidine ring. This structure provides distinct properties that are valuable in peptide synthesis, particularly in terms of stability and ease of deprotection .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)14-9-11-22(12-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYOOHSQOIDDOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371400 | |
Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148928-15-8 | |
Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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